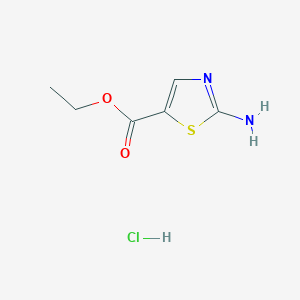

Ethyl 2-aminothiazole-5-carboxylate hydrochloride

Overview

Description

Ethyl 2-aminothiazole-5-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of a diverse range of heterocyclic analogues .

Synthesis Analysis

The synthesis of Ethyl 2-aminothiazole-5-carboxylate involves several steps. The yield is approximately 60%, with a melting point of 200–202 °C . The reaction involves the use of petroleum ether and ethyl acetate in a 1:3 ratio .Molecular Structure Analysis

The molecular formula of Ethyl 2-aminothiazole-5-carboxylate is C6H8N2O2S . Its molecular weight is 172.20 . The InChI Key is VNZXERIGKZNEKB-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involving Ethyl 2-aminothiazole-5-carboxylate are complex. The compound has been used in the synthesis of dual-action antidiabetic agents that inhibit glycogen phosphorylase .Physical And Chemical Properties Analysis

Ethyl 2-aminothiazole-5-carboxylate is a white to yellow or light brown crystal or powder . It has a melting point of 159-163 °C . The compound is solid at room temperature .Scientific Research Applications

-

Anticancer Activity

- Field : Medical and Pharmaceutical Research

- Application : 2-aminothiazole derivatives have been found to exhibit anticancer activity .

- Methods : These compounds are typically synthesized and then tested in vitro against various cancer cell lines .

- Results : The specific results can vary, but in general, some 2-aminothiazole derivatives have shown promising results in inhibiting the growth of cancer cells .

-

Antioxidant Activity

- Field : Biochemical Research

- Application : Some 2-aminothiazole derivatives have been found to act as antioxidants .

- Methods : These compounds are typically synthesized and then tested for their ability to neutralize free radicals .

- Results : The specific results can vary, but in general, some 2-aminothiazole derivatives have shown promising results in acting as antioxidants .

-

Antimicrobial Activity

- Field : Microbiology

- Application : 2-aminothiazole derivatives have been found to exhibit antimicrobial activity .

- Methods : These compounds are typically synthesized and then tested in vitro against various types of bacteria and fungi .

- Results : The specific results can vary, but in general, some 2-aminothiazole derivatives have shown promising results in inhibiting the growth of microbes .

-

Anti-inflammatory Activity

- Field : Medical and Pharmaceutical Research

- Application : Some 2-aminothiazole derivatives have been found to act as anti-inflammatory agents .

- Methods : These compounds are typically synthesized and then tested for their ability to reduce inflammation in various in vitro and in vivo models .

- Results : The specific results can vary, but in general, some 2-aminothiazole derivatives have shown promising results in reducing inflammation .

-

Phosphodiesterase Type 5 Regulators

- Field : Medical and Pharmaceutical Research

- Application : 2-aminothiazole derivatives have been found to act as phosphodiesterase type 5 (PDE5) regulators .

- Methods : These compounds are typically synthesized and then tested for their ability to regulate PDE5 activity .

- Results : Some compounds were found to have a complete inhibitory effect on PDE5 (100%) at 10 μM without causing hypotension . On the other hand, some compounds increased the PDE5 activity (PDE5 enhancers) at 10 μM .

-

COX-1/COX-2 Inhibitors

Safety And Hazards

properties

IUPAC Name |

ethyl 2-amino-1,3-thiazole-5-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S.ClH/c1-2-10-5(9)4-3-8-6(7)11-4;/h3H,2H2,1H3,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNIBACOPWYWND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(S1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595997 | |

| Record name | Ethyl 2-amino-1,3-thiazole-5-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-aminothiazole-5-carboxylate hydrochloride | |

CAS RN |

162849-96-9 | |

| Record name | Ethyl 2-amino-1,3-thiazole-5-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B174333.png)

![2-[(Diphenylboryl)oxy]-2-oxoethylamine](/img/structure/B174338.png)

![1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea](/img/structure/B174350.png)

![(7-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B174363.png)

![7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B174367.png)